molecular formula C21H19N5O2 B2577089 2-(1H-indol-1-yl)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1207046-32-9

2-(1H-indol-1-yl)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2577089
CAS No.: 1207046-32-9
M. Wt: 373.416
InChI Key: OMDVQBZPKIMIAK-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining three pharmacophoric elements:

  • Indole moiety: Known for interactions with neurotransmitter receptors and enzyme inhibition .
  • Pyridazinone core: Implicated in anti-inflammatory, antimicrobial, and anticancer activities .
  • Acetamide linker: Enhances solubility and facilitates interactions with biological targets via hydrogen bonding .

Properties

IUPAC Name

2-indol-1-yl-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c27-20(15-25-12-9-16-4-1-2-6-19(16)25)23-11-13-26-21(28)8-7-18(24-26)17-5-3-10-22-14-17/h1-10,12,14H,11,13,15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDVQBZPKIMIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCCN3C(=O)C=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with an indole precursor, functionalization at the nitrogen position can be achieved using acylation reactions.

    Synthesis of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through cyclization reactions involving appropriate pyridine derivatives.

    Coupling Reaction: The final step involves coupling the indole derivative with the pyridazinone moiety through a suitable linker, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it into more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic and nucleophilic substitution reactions can be facilitated using reagents like halogens, alkyl halides, and strong bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could produce more saturated pyridazinone compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogues with Pyridazinone Cores

Compound Name Substituents on Pyridazinone Key Differences Biological Activities Reference
Target Compound 3-(Pyridin-3-yl) Reference structure Under investigation (hypothesized: enzyme inhibition)
Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] 3-(p-Tolyl) p-Tolyl group instead of pyridin-3-yl Antimicrobial, analgesic, anti-inflammatory
2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (ZINC08993868) Quinazoline-dione core Replaces pyridazinone with quinazoline-dione Acetylcholinesterase inhibition (IC₅₀: 2.1 µM)

Analysis :

  • The pyridin-3-yl group in the target compound may enhance binding to aromatic residue-rich enzyme pockets (e.g., CYP51) compared to p-tolyl or fluorophenyl groups .
  • Quinazoline-dione derivatives (e.g., ZINC08993868) exhibit stronger acetylcholinesterase inhibition, suggesting heterocycle choice critically impacts activity .

Analogues with Indole-Acetamide Motifs

Compound Name Indole Substitution Acetamide Linker Modifications Biological Activities Reference
Target Compound 1H-Indol-1-yl Ethyl-pyridazinone linkage
2-(1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-Indol-3-yl)-N-(2-(Pyridin-3-yl)Ethyl)Acetamide 1-(4-Chlorobenzoyl), 5-methoxy, 2-methyl Pyridin-3-yl-ethyl group Sterol 14α-demethylase (CYP51) inhibition (IC₅₀: 0.8 µM)
N-(2-(tert-Butyl)Phenyl)-2-(1H-Indol-3-yl)-2-Oxo-N-(1-Phenyl-2-(Pyridin-2-yl)Ethyl)Acetamide (6n) Unsubstituted indole tert-Butyl phenyl and pyridin-2-yl groups Antiproliferative activity (GI₅₀: 1.5 µM in MCF-7 cells)

Analysis :

  • Compound 6n’s tert-butyl phenyl group enhances lipophilicity, correlating with stronger anticancer effects but possibly compromising solubility .

Analogues with Diverse Heterocyclic Systems

Compound Name Core Structure Key Features Biological Activities Reference
N-(1H-Benzimidazol-2-yl)(1H-Pyrazol-3(5)-yl)Acetamides (28–31) Benzimidazole-pyrazole hybrid Varied substitutions (e.g., triazole, tetrazole) Antimicrobial (MIC: 4–16 µg/mL)
3-[2-(1H-Indol-3-yl)-1,3-Thiazol-4-yl]-1H-Pyrrolo[3,2-b]Pyridines Indole-thiazole-pyrrolopyridine hybrid Marine alkaloid-inspired design Antiproliferative (IC₅₀: 0.3–5.0 µM)

Analysis :

  • Benzimidazole derivatives (e.g., 28–31) prioritize hydrogen-bonding interactions via acetamide linkers, akin to the target compound .
  • Thiazole-pyrrolopyridine hybrids demonstrate superior anticancer potency, highlighting the importance of fused heterocycles in cytotoxic activity .

Biological Activity

2-(1H-indol-1-yl)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N4O2C_{16}H_{16}N_{4}O_{2} with a molecular weight of 296.33 g/mol. Its structure features an indole moiety linked to a pyridazinone derivative, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties by modulating specific pathways.

Anticancer Activity

Recent research has demonstrated that derivatives similar to this compound possess significant anticancer activity. For example, compounds with similar structural motifs have shown IC50 values in the micromolar range against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (lung cancer)12.5Induction of apoptosis
Compound BMCF7 (breast cancer)8.0Inhibition of cell proliferation
Compound CHeLa (cervical cancer)10.5Cell cycle arrest

These findings indicate that the indole and pyridazine components may synergistically enhance the anticancer effects through various mechanisms such as apoptosis induction and cell cycle regulation.

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Studies involving lipopolysaccharide (LPS)-stimulated microglial cells showed that it reduced the production of pro-inflammatory cytokines. The compound's ability to penetrate the blood-brain barrier enhances its potential as a neuroprotective agent.

Case Studies

Case Study 1: Anti-cancer Efficacy
A study conducted by Zhang et al. (2023) investigated the effects of a closely related compound on human cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability (IC50 = 9 µM), primarily through apoptosis and inhibition of the PI3K/Akt signaling pathway.

Case Study 2: Neuroprotection
In a model of neuroinflammation, Liu et al. (2024) reported that the compound significantly decreased levels of TNF-alpha and IL-6 in LPS-stimulated microglial cells, suggesting its potential use in treating neurodegenerative diseases characterized by inflammation.

Q & A

Q. Methodology :

  • Use 96-well plates with 10,000 cells/well, 48 hr incubation.
  • Quantify viability via MTT or resazurin assays .

Advanced: How can computational modeling predict binding modes with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., EGFR PDB: 1M17). The pyridazine ring shows hydrogen bonding with Lys721, while indole engages in hydrophobic contacts .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. RMSD <2 Å indicates stable binding .
  • ADMET Prediction (SwissADME) : Forecast blood-brain barrier penetration (low for this compound due to high polar surface area >90 Ų) .

Basic: What are the compound’s key chemical stability concerns?

  • Hydrolysis : The pyridazinone ring is susceptible to base-mediated degradation. Store in anhydrous DMSO at –20°C .
  • Photoisomerization : Indole derivatives may undergo UV-induced isomerization. Use amber vials for long-term storage .

Advanced: How to design SAR studies to improve selectivity against off-target receptors?

  • Core Modifications :
    • Replace pyridin-3-yl with pyrimidine to reduce hERG channel binding .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on indole to enhance kinase selectivity .
  • In Silico Screening : Use PharmaGist to prioritize derivatives with >70% similarity to known EGFR inhibitors .

Basic: What metabolic pathways are implicated in the compound’s clearance?

  • Phase I : CYP3A4-mediated oxidation of the indole ring (major) and pyridazine N-dealkylation (minor) .
  • Phase II : Glucuronidation of the acetamide group, detected via LC-MS/MS in hepatocyte assays .

Advanced: How can researchers validate target engagement in complex biological systems?

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of EGFR in DU-145 lysates after compound treatment (ΔTₘ = +4°C) .
  • Pull-Down Assays : Use biotinylated probes to isolate compound-bound proteins, followed by SDS-PAGE and western blotting for EGFR .

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